5-Bromospiro[2.3]hexane
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Overview
Description
5-Bromospiro[2.3]hexane is a chemical compound characterized by a unique spirocyclic structure, where a bromine atom is attached to the spiro carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromospiro[2.3]hexane typically involves the bromination of spiro[2.3]hexane. One common method is the reaction of spiro[2.3]hexane with bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled temperature conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Bromospiro[2.3]hexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding spirocyclic ketones or alcohols.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of spiro[2.3]hexane.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Scientific Research Applications
5-Bromospiro[2.3]hexane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Explored for its use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromospiro[2.3]hexane is primarily related to its ability to undergo various chemical transformations. The bromine atom serves as a reactive site for nucleophilic substitution, allowing the compound to participate in the formation of more complex molecules. Additionally, the spirocyclic structure imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
1-Bromospiro[2.3]hexane: Similar in structure but with the bromine atom attached to a different carbon.
5-Azaspiro[2.3]hexane: Contains a nitrogen atom in place of the carbon in the spiro ring.
Spiro[2.3]hexane: The parent compound without the bromine atom.
Uniqueness: 5-Bromospiro[2The bromine atom provides a versatile site for further chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5-bromospiro[2.3]hexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c7-5-3-6(4-5)1-2-6/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRHWVFUJDGVEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2229191-81-3 |
Source
|
Record name | 5-bromospiro[2.3]hexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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